molecular formula C18H33NSn B1589545 4-Methyl-2-(tributylstannyl)pyridine CAS No. 301652-23-3

4-Methyl-2-(tributylstannyl)pyridine

Cat. No.: B1589545
CAS No.: 301652-23-3
M. Wt: 382.2 g/mol
InChI Key: SHMPGQWVDZTZBX-UHFFFAOYSA-N
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Description

4-Methyl-2-(tributylstannyl)pyridine: is an organotin compound with the molecular formula C18H33NSn . It is a derivative of pyridine, where the hydrogen atom at the 2-position is replaced by a tributylstannyl group, and the hydrogen atom at the 4-position is replaced by a methyl group. This compound is primarily used as a reagent in organic synthesis, particularly in the preparation of various organometallic complexes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-(tributylstannyl)pyridine typically involves the stannylation of 4-methyl-2-bromopyridine. The reaction is carried out using tributylstannyl chloride in the presence of a palladium catalyst under an inert atmosphere. The general reaction scheme is as follows:

4-Methyl-2-bromopyridine+Tributylstannyl chloridePd catalystThis compound\text{4-Methyl-2-bromopyridine} + \text{Tributylstannyl chloride} \xrightarrow{\text{Pd catalyst}} \text{this compound} 4-Methyl-2-bromopyridine+Tributylstannyl chloridePd catalyst​this compound

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the process generally involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2-(tributylstannyl)pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in Stille coupling reactions, where the tributylstannyl group is replaced by another group, typically an aryl or vinyl group, in the presence of a palladium catalyst.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyridine oxides.

    Reduction Reactions: It can be reduced to form the corresponding pyridine derivatives.

Common Reagents and Conditions:

    Palladium Catalysts: Used in Stille coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products:

    Aryl or Vinyl Pyridines: Formed from Stille coupling reactions.

    Pyridine Oxides: Formed from oxidation reactions.

    Reduced Pyridines: Formed from reduction reactions.

Scientific Research Applications

4-Methyl-2-(tributylstannyl)pyridine has several scientific research applications:

Comparison with Similar Compounds

  • 2-Methyl-4-(tributylstannyl)pyridine
  • 4-Methyl-3-(tributylstannyl)pyridine
  • 2-Methoxy-4-(tributylstannyl)pyridine
  • 2-Methyl-5-(tributylstannyl)pyridine
  • 2-Chloro-4-(tributylstannyl)pyridine

Comparison: 4-Methyl-2-(tributylstannyl)pyridine is unique due to the specific positioning of the methyl and tributylstannyl groups on the pyridine ring. This unique structure imparts distinct reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis. Compared to its analogs, it offers different steric and electronic properties, which can be advantageous in specific synthetic applications .

Properties

IUPAC Name

tributyl-(4-methylpyridin-2-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N.3C4H9.Sn/c1-6-2-4-7-5-3-6;3*1-3-4-2;/h2-4H,1H3;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHMPGQWVDZTZBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=NC=CC(=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H33NSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90459280
Record name 4-Methyl-2-(tributylstannyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90459280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

301652-23-3
Record name 4-Methyl-2-(tributylstannyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90459280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methyl-2-(tributylstannyl)pyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A solution containing 2-bromo-4-methylpyridine (1.46 g, 8.49 mmol) in ether (15 mL) at −78° C. was treated with n-butyllithium (5.57 mL, 1.6 M in hexanes) dropwise, stirred at −78° C. for 1 hour, treated with tributyltin chloride (3.45 mL, 12.74 mmol), stirred at 0° C. for 4 hours, quenched with saturated ammonium chloride solution and partitioned between ether and water. The organic phase was washed with brine and dried over MgSO4, filtered and concentrated. The residue was purified by chromatography on neutral alumina eluting with 10% ethyl acetate in dichloromethane to give the title compound.
Quantity
1.46 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
5.57 mL
Type
reactant
Reaction Step Two
Name
tributyltin chloride
Quantity
3.45 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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